2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
Chemical Structure and Properties
2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative with a bromophenyl group at the 2-position and a 3-methylbenzylthio substituent at the 4-position. The pyrazolo[1,5-a]pyrazine core is a bicyclic heteroaromatic system that has garnered interest in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .
Molecular Formula and Weight The molecular formula is C₂₁H₁₇BrN₃S, with a molecular weight of 437.35 g/mol. The 3-methylbenzylthio group contributes to lipophilicity (predicted logP > 4), which may improve membrane permeability .
For instance, describes the use of 4-bromophenyl intermediates in Suzuki-Miyaura couplings, which could be adapted for this compound .
Properties
IUPAC Name |
2-(4-bromophenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3S/c1-14-3-2-4-15(11-14)13-25-20-19-12-18(23-24(19)10-9-22-20)16-5-7-17(21)8-6-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPSTXMQGJLVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the methylbenzylthio group: This can be accomplished through a nucleophilic substitution reaction, where a thiol group reacts with a suitable benzyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives exhibit diverse pharmacological activities depending on substituents at the 2- and 4-positions. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-bromophenyl and 3-methylbenzylthio groups confer higher lipophilicity (logP ~4.5) compared to analogs with methoxy (logP ~3.5) or piperazinyl (logP ~2.8) groups . This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Fluorine-containing derivatives (e.g., 3-fluorobenzylthio in ) balance lipophilicity and metabolic stability by resisting oxidative degradation .
Biological Activity Trends: Pyrazolo[1,5-a]pyrazines with hydrophobic chains (e.g., benzylthio or methylbenzylthio) show antagonistic activity against Toll-like receptors (TLRs), as seen in pyrazolo[1,5-a]quinoxaline analogs (IC₅₀ = 8.2–10 µM for TLR7 inhibition) .
Synthetic Flexibility :
- The 4-position’s thioether linkage (e.g., benzylthio) allows facile modification via nucleophilic substitution, enabling rapid SAR studies .
- Bromine at the 2-position (target compound) provides a handle for further functionalization via cross-coupling reactions .
Pharmacological Implications
While direct activity data for the target compound is unavailable, structurally related pyrazolo[1,5-a]pyrazines demonstrate:
- Anticancer Potential: Pyrazolo[1,5-a]pyrimidine analogs (e.g., compound 7c in ) show IC₅₀ = 2.7 µM against liver carcinoma (HEPG2-1) via kinase inhibition .
- Antimicrobial Activity : Hydrazone derivatives with bromophenyl groups (e.g., ) exhibit antifungal effects (69% yield, Rf = 0.59) .
Biological Activity
2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine class. Its unique structure, characterized by a bromophenyl group and a thioether linkage to a 3-methylbenzyl moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its medicinal applications and underlying mechanisms.
- Molecular Formula : CHBrNS
- Molecular Weight : 410.3 g/mol
- CAS Number : 1207036-08-5
The biological activity of 2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is primarily attributed to its ability to interact with specific biological targets. The bromophenyl group enhances lipophilicity, which may facilitate binding to various receptors or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of signaling pathways associated with various biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including 2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine. Research indicates that compounds within this class can exhibit cytotoxic effects against various cancer cell lines.
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | <10 | Induction of apoptosis via caspases | |
| MDA-MB-231 | <10 | Inhibition of NF-κB and promotion of p53 | |
| Various | Varies | Modulation of signaling pathways |
Case Studies
-
Cytotoxicity Assays
In vitro assays demonstrated that 2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine exhibits potent cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves apoptosis induction through caspase activation and modulation of survival pathways like NF-κB and p53 signaling. -
In Vivo Studies
Preliminary in vivo studies using animal models have shown promising results in tumor reduction when treated with pyrazolo derivatives, suggesting their potential as therapeutic agents in cancer treatment.
Q & A
Q. What are the key steps in synthesizing 2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine?
The synthesis typically involves multi-step organic reactions, including:
- Core formation : A pyrazolo[1,5-a]pyrazine core is constructed using precursors like 2-mercapto-3-phenylquinazolin-4(3H)-one, followed by bromination at the 2-position (4-bromophenyl group introduction) .
- Thioether linkage : The 3-methylbenzylthio group is introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like Pd or Cu .
- Purification : Column chromatography and recrystallization are critical for isolating the pure product. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How is the compound characterized structurally and chemically?
- Spectroscopy : Nuclear Magnetic Resonance (NMR) confirms regiochemistry (e.g., bromophenyl substitution) and thioether bonding. Infrared (IR) spectroscopy identifies functional groups like C-S and C-Br bonds .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s signature) .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .
Q. What preliminary biological screening methods are recommended for this compound?
- In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays, given pyrazolo[1,5-a]pyrazine’s role in purine analog synthesis .
- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination or substitution be resolved?
Regioselectivity in pyrazolo[1,5-a]pyrazine derivatives is influenced by:
- Directing groups : Electron-withdrawing groups (e.g., bromine) at the 2-position direct electrophilic substitution to specific sites .
- Catalysts : Pd-mediated cross-coupling ensures precise thioether bond formation. For example, using Buchwald-Hartwig conditions minimizes side products .
- Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps .
Q. How to interpret contradictory biological activity data (e.g., high cytotoxicity but low enzyme inhibition)?
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify non-specific interactions .
- Solubility limitations : Poor aqueous solubility may reduce apparent activity. Optimize formulations using DMSO/PEG mixtures or nanoencapsulation .
- Metabolic stability : Perform liver microsome assays to assess degradation rates .
Q. What strategies optimize yield in multi-step synthesis?
- Stepwise monitoring : Use LC-MS after each reaction to identify intermediates and adjust conditions (e.g., temperature, solvent polarity) .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 h to 30 min) .
- Protecting groups : Temporarily block reactive sites (e.g., NH groups in pyrazolo cores) to prevent undesired side reactions .
Q. How to analyze crystallographic data for structure-activity relationships (SAR)?
- Dihedral angles : X-ray crystallography reveals conformational flexibility. For example, a >30° dihedral angle between the bromophenyl and pyrazine rings may reduce target binding .
- H-bonding networks : Identify interactions with biological targets (e.g., kinase ATP-binding pockets) using PyMol or Coot .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
